molecular formula C19H18FN3O4 B6529899 N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020455-23-5

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B6529899
CAS No.: 1020455-23-5
M. Wt: 371.4 g/mol
InChI Key: KLKNKOQSGOOLKJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-25-14-8-9-15(16(10-14)26-2)21-19(24)18-17(27-3)11-23(22-18)13-6-4-12(20)5-7-13/h4-11H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKNKOQSGOOLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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